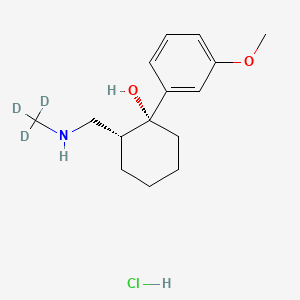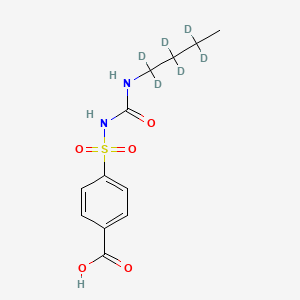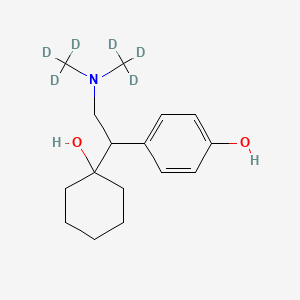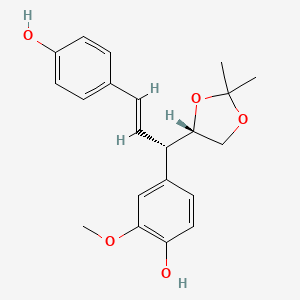
Sequosempervirin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sequosempervirin D is a natural product isolated from the heartwoods of Sequoia sempervirens . It is a type of compound known as lignans . The molecular formula of Sequosempervirin D is C21H24O5 .
Molecular Structure Analysis
Sequosempervirin D has a molecular weight of 356.42 g/mol . Its molecular structure consists of 21 carbon atoms, 24 hydrogen atoms, and 5 oxygen atoms .Physical And Chemical Properties Analysis
Sequosempervirin D is a powder . It has a molecular weight of 356.42 g/mol and a molecular formula of C21H24O5 . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Applications De Recherche Scientifique
Organic Chemistry: Iron-Catalyzed Cross-Couplings
Sequosempervirin D: has potential applications in organic chemistry, particularly in iron-catalyzed cross-coupling reactions. These reactions are pivotal for creating complex molecules with high precision. The compound could be explored for its reactivity in multicomponent radical cascades, which are essential for synthesizing cyclic compounds and derivatives .
Medicine: 3D Genomics
In the medical field, Sequosempervirin D might be utilized in 3D genomics, which is crucial for understanding the spatial conformation of genomes and their regulation of gene expression. This application could lead to advancements in precision medicine, offering insights into gene transcription and the development of new therapeutic strategies .
Agriculture: Nanomaterials Interaction
Agricultural science could benefit from Sequosempervirin D through its interaction with nanomaterials. Research in this area focuses on the synthesis of nanodevices and their controlled release of active substances, which can significantly impact plant growth and protection .
Environmental Science: Nanosensors
In environmental science, Sequosempervirin D could be integral to the development of nanosensors. These sensors are designed for the detection of environmental analytes such as pesticides, metal ions, and toxic gases, contributing to the monitoring and improvement of environmental health .
Material Science: Quantum Computing
The field of material science might explore Sequosempervirin D for its properties relevant to quantum computing. Materials with unique quantum mechanical phenomena are sought after for their potential to revolutionize computing power and efficiency .
Biochemistry: Spiro-norlignan Synthesis
In biochemistry, Sequosempervirin D is associated with the synthesis of spiro-norlignans, a class of compounds that have various biological activities. The compound’s stereocontrolled synthesis could lead to the development of new drugs and biochemical tools .
Pharmacology: Drug Development
Pharmacologically, Sequosempervirin D could be investigated for its role in drug development. Its structural features might be beneficial in creating new pharmacophores, leading to the discovery of novel therapeutic agents with improved efficacy and safety profiles .
Safety and Hazards
Mécanisme D'action
Target of Action
Sequosempervirin D is a natural product isolated from the heartwood of Sequoia sempervirens The primary targets of Sequosempervirin D are not explicitly mentioned in the available literature
Mode of Action
It is known that sequosempervirin d is a norlignan , a class of compounds that have been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The specific interactions of Sequosempervirin D with its targets and the resulting changes are areas for future research.
Biochemical Pathways
It’s worth noting that a related compound, sequosempervirin b, has been found to have an inhibitory effect on cyclic amp phosphodiesterase
Propriétés
IUPAC Name |
4-[(E,1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-(4-hydroxyphenyl)prop-2-enyl]-2-methoxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O5/c1-21(2)25-13-20(26-21)17(10-6-14-4-8-16(22)9-5-14)15-7-11-18(23)19(12-15)24-3/h4-12,17,20,22-23H,13H2,1-3H3/b10-6+/t17-,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTSEQNPKRKIAA-IDGDSFQDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(C=CC2=CC=C(C=C2)O)C3=CC(=C(C=C3)O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H](/C=C/C2=CC=C(C=C2)O)C3=CC(=C(C=C3)O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


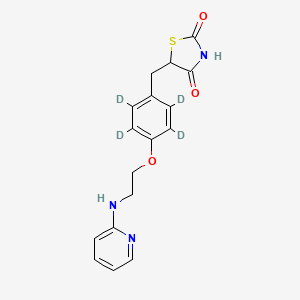
![4-[(Z)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B602734.png)


